Home > Products > Screening Compounds P107455 > K-Ras(G12C) inhibitor 9
K-Ras(G12C) inhibitor 9 -

K-Ras(G12C) inhibitor 9

Catalog Number: EVT-272295
CAS Number:
Molecular Formula: C16H21ClIN3O4S
Molecular Weight: 513.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

K-Ras(G12C) inhibitors are a class of small-molecule compounds designed to specifically target the G12C mutation in the K-Ras protein [, , ]. This mutation, where glycine at position 12 is replaced with cysteine, is frequently observed in various cancers, including lung, pancreatic, and colorectal cancers [, , , , , ]. The cysteine residue introduced by the G12C mutation provides a unique target for covalent modification, allowing for the development of highly selective inhibitors [, , , ].

Future Directions
  • Overcoming resistance: One of the major challenges in targeting K-Ras(G12C) is the development of acquired resistance [, , , , ]. Future efforts will focus on understanding the mechanisms of resistance and developing novel strategies to prevent or overcome it, such as combination therapies targeting multiple pathways.
  • Targeting other K-Ras mutations: While the G12C mutation is a significant target, other K-Ras mutations also play a crucial role in cancer [, , , , , ]. Developing inhibitors for these mutations is a major area of ongoing research.

Sotorasib

  • Compound Description: Sotorasib is a first-in-class, orally bioavailable, small molecule inhibitor specifically targeting the KRAS G12C mutation []. It acts by irreversibly binding to a cysteine residue introduced by the G12C mutation, effectively locking KRAS in its inactive GDP-bound state and inhibiting downstream signaling []. Sotorasib has received FDA approval for the treatment of KRAS G12C-mutated non-small cell lung cancer [, ].
  • Relevance: Though the specific structure of "K-Ras(G12C) inhibitor 9" is unknown, its nomenclature and the focus on KRAS G12C strongly suggest it is a small-molecule covalent inhibitor targeting the same cysteine residue as Sotorasib. The paper mentioning "inhibitor 9" discusses it in the context of other KRAS G12C inhibitors and highlights the challenges of drug resistance, suggesting a similar mechanism of action to Sotorasib [, ].

Adagrasib

  • Compound Description: Similar to Sotorasib, Adagrasib is another FDA-approved, orally bioavailable, small molecule inhibitor specifically designed to target the KRAS G12C mutation [, ]. It functions by forming a covalent bond with the cysteine residue present in the G12C mutant KRAS protein, effectively locking it in its inactive state and preventing downstream signaling [, ]. Adagrasib is clinically approved for treating KRAS G12C-mutated non-small cell lung cancer [, ].
  • Relevance: Given the context of "K-Ras(G12C) inhibitor 9" being investigated for its anti-cancer properties and the emphasis on KRAS G12C, it is plausible that it shares structural similarities with Adagrasib [, ]. Both likely target the same cysteine residue, leading to inhibition of the KRAS signaling pathway. The paper mentioning "inhibitor 9" highlights the issue of acquired drug resistance, further implying a similar mode of action to Adagrasib [, ].

LY3537982

  • Compound Description: LY3537982 is a novel, orally bioavailable, highly selective and potent small-molecule inhibitor specifically designed to target the KRAS G12C mutation [, ]. Preclinical studies have demonstrated that LY3537982 achieves high target occupancy, indicating its effectiveness in binding to KRAS G12C. It is currently being investigated in clinical trials for its safety, pharmacokinetic profile, and antitumor activity in patients with advanced solid tumors harboring the KRAS G12C mutation [, ].
  • Relevance: The research context surrounding “K-Ras(G12C) inhibitor 9” suggests it might belong to the same class of small-molecule covalent inhibitors as LY3537982, all targeting the KRAS G12C mutation [, ]. The paper mentioning "inhibitor 9" emphasizes overcoming the historical challenge of directly targeting KRAS, implying a direct binding mechanism that is also characteristic of LY3537982 [, ].

SML-8-73-1

  • Compound Description: SML-8-73-1 (SML) represents a novel approach in directly targeting the KRAS G12C mutant. It functions as a GTP-competitive, irreversible inhibitor, binding to the guanine nucleotide (GN)-binding pocket of KRAS G12C [, ]. Crystallographic studies reveal that SML forms a covalent bond with Cys-12, inducing an inactive conformation in KRAS, preventing its interaction with downstream effectors [].
  • Relevance: While both "K-Ras(G12C) inhibitor 9" and SML-8-73-1 target the KRAS G12C mutant, they might differ in their binding sites and mechanisms [, , ]. The paper mentioning "inhibitor 9" highlights its use in combination therapy, suggesting it may target a different aspect of KRAS signaling or a distinct binding site compared to SML-8-73-1 [, ].

MRTX1257

  • Compound Description: MRTX1257 is a potent and selective, orally bioavailable covalent inhibitor of the KRAS G12C mutant []. Its development involved extensive structure-based drug design, leading to its high selectivity for KRAS G12C over wild-type KRAS and other GTPases. MRTX1257 acts by covalently binding to the cysteine residue at codon 12 in the Switch-II pocket, stabilizing KRAS in its inactive GDP-bound conformation and inhibiting downstream signaling [].
  • Relevance: Given that both "K-Ras(G12C) inhibitor 9" and MRTX1257 demonstrate efficacy in preclinical models and are implied to be well-tolerated, they might share a similar selectivity profile and potentially a similar binding mode [, ]. Both compounds address the historical challenge of targeting KRAS directly, suggesting a similar mechanism of action focused on inhibiting KRAS G12C [, ].
Overview

K-Ras(G12C) inhibitor 9 is a targeted therapeutic agent designed to inhibit the K-Ras protein, specifically the G12C mutant variant, which is implicated in various cancers, particularly non-small cell lung cancer. The K-Ras protein is a member of the RAS family of GTPases and plays a crucial role in cell signaling pathways that regulate cell proliferation and survival. The G12C mutation is one of the most common mutations found in K-Ras, leading to constitutive activation of downstream signaling pathways and contributing to oncogenesis.

Source

The development of K-Ras(G12C) inhibitor 9 builds on significant research efforts aimed at targeting RAS proteins, particularly following the groundbreaking discovery of the switch II pocket in K-Ras by researchers in 2013. This discovery opened pathways for designing selective covalent inhibitors that can bind to the mutant form of K-Ras, locking it in an inactive state.

Classification

K-Ras(G12C) inhibitor 9 belongs to a class of drugs known as covalent inhibitors. These compounds are characterized by their ability to form permanent bonds with specific amino acid residues in target proteins, leading to sustained inhibition of their activity. Specifically, K-Ras(G12C) inhibitor 9 targets the cysteine residue at position 12 of the K-Ras protein.

Synthesis Analysis

The synthesis of K-Ras(G12C) inhibitor 9 involves several key steps that utilize advanced organic chemistry techniques. The compound is typically synthesized through a multi-step process that includes:

  1. Starting Materials: The synthesis begins with commercially available purine or pyrimidine derivatives, which serve as the backbone for further modifications.
  2. Reactions: Key reactions include nucleophilic substitutions and coupling reactions that introduce functional groups necessary for binding to the K-Ras protein.
  3. Purification: After synthesis, compounds are purified using techniques such as column chromatography or recrystallization to obtain high-purity products suitable for biological testing.

Technical details regarding specific reagents and conditions used during synthesis are often proprietary but generally involve standard organic chemistry protocols optimized for yield and purity.

Molecular Structure Analysis

The molecular structure of K-Ras(G12C) inhibitor 9 is characterized by its ability to interact specifically with the switch II pocket of the K-Ras protein. The structural features include:

  • Core Structure: Typically based on a purine or pyrimidine scaffold that is modified to enhance binding affinity and selectivity for the G12C mutant.
  • Functional Groups: The presence of electrophilic groups that can form covalent bonds with the thiol group of cysteine 12 is crucial for its mechanism of action.
  • Data: Crystal structures or computational models may be available that illustrate how K-Ras(G12C) inhibitor 9 fits into the binding site, providing insights into its binding interactions.
Chemical Reactions Analysis

The chemical reactions involved in synthesizing K-Ras(G12C) inhibitor 9 can be summarized as follows:

  1. Nucleophilic Substitution: This reaction introduces functional groups that enhance reactivity towards cysteine residues.
  2. Coupling Reactions: These are employed to assemble different fragments into the final compound.
  3. Deprotection Steps: If protective groups are used during synthesis, deprotection reactions are necessary to yield the active form of the compound.

Technical details such as reaction conditions (temperature, solvents, catalysts) and yields are critical for optimizing synthesis but may vary based on specific laboratory protocols.

Mechanism of Action

K-Ras(G12C) inhibitor 9 exerts its therapeutic effects through a well-defined mechanism:

  1. Binding: The compound selectively binds to the cysteine residue at position 12 within the switch II pocket of mutant K-Ras.
  2. Covalent Modification: This binding results in a covalent modification that locks K-Ras in its inactive GDP-bound state.
  3. Inhibition of Signaling: By preventing the exchange of GDP for GTP, K-Ras(G12C) inhibitor 9 effectively halts downstream signaling pathways that promote cell proliferation and survival.

Data from preclinical studies indicate that this mechanism leads to reduced tumor growth in models harboring K-Ras G12C mutations.

Physical and Chemical Properties Analysis

The physical and chemical properties of K-Ras(G12C) inhibitor 9 include:

  • Molecular Weight: Specific molecular weight values depend on the exact structure but typically fall within a range suitable for drug-like properties.
  • Solubility: Solubility profiles are important for bioavailability; thus, modifications may be made to enhance aqueous solubility while maintaining potency.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy; assessments often include half-life studies and degradation pathways.

Relevant analyses may involve high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to characterize these properties accurately.

Applications

K-Ras(G12C) inhibitor 9 has significant scientific applications:

  1. Cancer Therapy: It is primarily developed for treating patients with non-small cell lung cancer harboring KRAS G12C mutations.
  2. Research Tool: Beyond therapeutic use, it serves as a valuable tool in cancer research to study KRAS biology and resistance mechanisms.
  3. Combination Therapy: Ongoing studies explore its efficacy in combination with other therapies targeting downstream signaling pathways or enhancing immune responses against tumors.

As research progresses, further applications may emerge based on insights gained from clinical trials and laboratory studies focused on KRAS-related malignancies.

Properties

Product Name

K-Ras(G12C) inhibitor 9

IUPAC Name

N-[1-[2-(4-chloro-5-iodo-2-methoxyanilino)acetyl]piperidin-4-yl]ethenesulfonamide

Molecular Formula

C16H21ClIN3O4S

Molecular Weight

513.8 g/mol

InChI

InChI=1S/C16H21ClIN3O4S/c1-3-26(23,24)20-11-4-6-21(7-5-11)16(22)10-19-14-9-13(18)12(17)8-15(14)25-2/h3,8-9,11,19-20H,1,4-7,10H2,2H3

InChI Key

ZGUSBCDCZNBNQT-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1NCC(=O)N2CCC(CC2)NS(=O)(=O)C=C)I)Cl

Solubility

Soluble in DMSO

Synonyms

K-Ras(G12C) inhibitor 9

Canonical SMILES

COC1=CC(=C(C=C1NCC(=O)N2CCC(CC2)NS(=O)(=O)C=C)I)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.